
AZD1283
Overview
Description
AZD1283, also known as ethyl 6-[4-[(benzylsulfonyl)carbamoyl]piperidin-1-yl]-5-cyano-2-methylnicotinate, is a potent and high-affinity antagonist of the P2Y12 receptor. This compound has been developed as a non-nucleotide alternative to other P2Y12 receptor inhibitors, such as ticagrelor, for the treatment of arterial thrombosis. This compound efficiently inhibits platelet activation in vivo with minimal increase in bleeding time .
Mechanism of Action
Target of Action
AZD1283 is a potent and high-affinity antagonist of the P2Y12 receptor . The P2Y12 receptor is a G-protein-coupled receptor (GPCR) for extracellular nucleotides, primarily activated by adenosine diphosphate (ADP) and adenosine triphosphate (ATP) . It is expressed on platelets and mediates platelet aggregation and morphological changes .
Mode of Action
This compound interacts with the P2Y12 receptor, inhibiting its function . Key residues involved in this compound binding include the positively charged residues Arg256 6.55, and Lys280 7.35 . By blocking the P2Y12 receptor, this compound inhibits ADP-induced platelet aggregation .
Biochemical Pathways
The P2Y12 receptor couples to G αi2, mediating an inhibition of cyclic AMP accumulation and additional downstream events including the activation of phosphatidylinositol-3-kinase and Rap1b proteins . By antagonizing the P2Y12 receptor, this compound disrupts these pathways, inhibiting platelet aggregation and potentially affecting other cellular processes where P2Y12 receptors are involved .
Result of Action
The primary molecular effect of this compound is the inhibition of ADP-induced platelet aggregation . This can have significant cellular effects, particularly in the context of thromboembolic disorders. By inhibiting platelet aggregation, this compound can potentially prevent the formation of blood clots .
Action Environment
The action of this compound, like many drugs, can be influenced by the environment in which it is administered. For instance, the membrane environment can modulate the ligand-binding propensity of the P2Y12 receptor . Additionally, the synthesis of this compound has been scaled up to 20 kg batches, indicating that the compound is stable and retains its efficacy even when produced in large quantities .
Biochemical Analysis
Biochemical Properties
AZD1283 interacts with the P2Y12 receptor, a class of G protein-coupled receptors activated primarily by adenosine diphosphate (ADP) and adenosine triphosphate (ATP) . This compound has a Kd value of 11 nM, indicating a high affinity for the P2Y12 receptor . It has been shown to have good antithrombotic activity, inhibiting ADP-induced platelet aggregation .
Cellular Effects
This compound influences cell function by interacting with the P2Y12 receptor. This receptor is expressed on platelets and mediates platelet aggregation and morphological changes . During the process of vascular remodeling and atherosclerosis, ADP can also promote the migration and proliferation of vascular smooth muscle and endothelial cells through P2Y12 receptor activation .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as an antagonist of the P2Y12 receptor . It binds to the receptor and blocks the inward movement of the transmembrane helices, preventing the activation of the receptor . This inhibits the downstream signaling pathways mediated by the P2Y12 receptor, including those involved in platelet aggregation .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been shown to cause a dose-dependent increase in blood flow and inhibit ADP-induced platelet aggregation in vivo
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. As a P2Y12 antagonist, it is likely involved in pathways related to platelet aggregation and vascular remodeling .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the available literature. Given its role as a P2Y12 antagonist, it is likely that it interacts with P2Y12 receptors located on the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD1283 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dichloromethane and ethanol, and reagents like sodium hydride and benzylsulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
AZD1283 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of this compound .
Scientific Research Applications
Scientific Research Applications of AZD1283
This compound is a potent and high-affinity P2Y12] receptor . Research has provided insights into its applications in platelet aggregation, arterial thrombosis, and potential uses in Alzheimer's disease research .
**P2Y12] receptor, a key player in platelet aggregation stimulated by adenosine diphosphate (ADP) . It has an IC50 of 11 nM in radioligand competition binding assays and 25 nM in GTPγS binding assays . The compound effectively inhibits platelet activation in vivo and increases blood flow in a dose-dependent manner .
Arterial Thrombosis
P2Y$$12] antagonists like this compound are widely recognized as antiplatelet agents for preventing and treating arterial thrombosis . Studies have explored novel bicyclic pyridine derivatives based on the this compound scaffold to enhance metabolic stability and antithrombotic efficacy .
Structural Insights and Drug Development
- Binding Mode: The crystal structure of P2Y$$12]R in complex with this compound reveals that the ligand stretches over 17 Å between helices IV and VII, interacting with side chains from helices III–VII . The piperidinyl–nicotinate group inserts into a sub-pocket formed by helices III, IV, and V, while the benzylsulphonyl group interacts mainly with helices VI and VII .
- Conformational Changes: this compound binding results in an open extracellular side conformation, with helices VI and VII positioned away from the binding pocket . This is in contrast to agonist binding, which causes an inward shift of helices VI and VII .
- Disulfide Bridge Dynamics: The conserved disulfide bond between transmembrane helix 3 (TM3) and extracellular loop 2 (ECL2) is flexible in the this compound complex, suggesting a dynamic disulfide state influenced by the type of ligand binding .
Microglial Response in Alzheimer's Disease
Research indicates that the homeostatic microglial marker P2Y12]R, suggesting its potential use in studying microglial responses in neurodegenerative conditions .
Comparison with Similar Compounds
Similar Compounds
Comparison
AZD1283 is unique in its non-nucleotide structure, which provides advantages in terms of bioavailability and stability compared to nucleotide-based inhibitors like ticagrelor. Additionally, this compound has shown a better safety profile with minimal increase in bleeding time, making it a promising candidate for further development .
Biological Activity
AZD1283 is a potent antagonist of the P2Y12 receptor, which plays a critical role in platelet activation and aggregation. The compound has been investigated for its potential therapeutic applications, particularly in the context of arterial thrombosis. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its pharmacological properties, mechanisms of action, and implications for clinical use.
Overview of P2Y12 Receptor
The P2Y12 receptor is a member of the purinergic G protein-coupled receptor (GPCR) family and is primarily activated by adenosine diphosphate (ADP). It is crucial for platelet aggregation and thrombus formation. Inhibition of this receptor can prevent excessive clotting, making it a significant target for antithrombotic therapy.
Pharmacological Properties
This compound exhibits high affinity for the P2Y12 receptor with an IC50 value of approximately 11 nM in radioligand competition binding assays . Its potency and selectivity make it a promising candidate for further development as an antithrombotic agent.
Table 1: Key Pharmacological Parameters of this compound
Parameter | Value |
---|---|
IC50 (P2Y12 receptor) | 11 nM |
IC50 (GTPγS assay) | 25 nM |
Binding Affinity | High |
Stability in Human Plasma | >99% after 60 min |
This compound functions by binding to the P2Y12 receptor and preventing the conformational changes necessary for its activation. Structural studies have revealed that this compound occupies a unique binding pocket within the receptor, leading to distinct interactions that inhibit platelet activation without significantly increasing bleeding time . This is particularly important for maintaining hemostatic balance during therapeutic interventions.
Case Study: In Vivo Effects
In preclinical studies, this compound demonstrated effective inhibition of platelet activation in vivo. For instance, dynamic PET imaging in mouse models showed rapid accumulation of the compound in the liver, while brain uptake was negligible . This suggests that while this compound may not penetrate the central nervous system significantly, its hepatic metabolism could be beneficial for systemic circulation.
Stability and Metabolism
The metabolic stability of this compound has been assessed through various assays. In vitro studies indicate that this compound remains intact with >99% stability after incubation in human serum for 60 minutes. Furthermore, its half-life in liver microsomes was determined to be approximately 37 minutes in mice and over 160 minutes in humans .
Implications for Clinical Use
Given its pharmacological profile, this compound holds promise as a therapeutic agent for conditions associated with excessive platelet aggregation. Its ability to inhibit P2Y12 receptors effectively while maintaining a favorable safety profile positions it as a potential alternative or adjunct to existing antiplatelet therapies.
Properties
IUPAC Name |
ethyl 6-[4-(benzylsulfonylcarbamoyl)piperidin-1-yl]-5-cyano-2-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-3-32-23(29)20-13-19(14-24)21(25-16(20)2)27-11-9-18(10-12-27)22(28)26-33(30,31)15-17-7-5-4-6-8-17/h4-8,13,18H,3,9-12,15H2,1-2H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHKCNXXRQYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919351-41-0 | |
Record name | AZD-1283 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919351410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-1283 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDT372MQ8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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